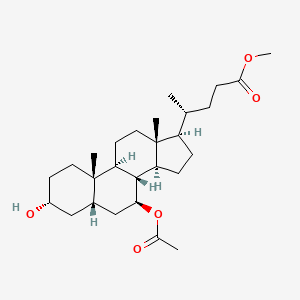

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ursodeoxycholic acid and its derivatives, including potential compounds like "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester," are of significant interest due to their biological and pharmacological properties. Ursodeoxycholic acid (UDCA) itself is known for its use in the treatment of liver diseases and gallstones. The introduction of acetyl and methyl ester groups could potentially modify its physical, chemical, and biological properties, making such derivatives valuable for various applications in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of ursodeoxycholic acid derivatives typically involves chemical modifications of the parent compound, UDCA. For example, electrochemical stereoselective reduction has been used to produce ursodeoxycholic acid from 7-ketolithocholic acid in aprotic solvents, indicating the potential for electrochemical methods in synthesizing derivatives (Shen et al., 2021). Such methods could be adapted to synthesize "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" by incorporating acetylation and methylation steps in the synthesis process.

Molecular Structure AnalysisThe molecular structure of UDCA derivatives, including "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester," involves specific modifications at the hydroxyl and carboxylic acid groups. These modifications can influence the compound's crystal structure and hydrogen bonding patterns. For instance, the derivative of ursodeoxycholic acid where the OH group at the 3-position is substituted, and the carboxylic acid group at the 24-position is methylated, has been studied for its crystal structure, showing interlocking molecules due to weak hydrogen bonds (Zhong et al., 2013). This suggests that acetyl and methyl ester modifications could similarly affect the molecular and crystal structure of "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester."

Chemical Reactions and Properties

The chemical properties of UDCA derivatives are significantly influenced by their functional groups. For instance, the introduction of a methyl ester group can enhance lipophilicity and influence the compound's reactivity and stability. Studies on similar compounds, like 6-substituted bile acids, demonstrate changes in physico-chemical properties due to such modifications, which could be relevant for understanding the chemical behavior of "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" (Roda et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of UDCA derivatives can vary based on the nature and position of substituent groups. While specific data on "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" may not be available, understanding the physical properties of closely related compounds can provide insights. For example, modifications in bile acids have been shown to affect their critical micellar concentration and cholesterol solubilization capacity, which are important physical properties for their biological function and drug formulation (Alvarez et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological molecules are critical for the application of UDCA derivatives. The acetyl and methyl ester groups in "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" would be expected to influence these properties, potentially affecting the compound's biological activity and pharmacokinetics. Studies on the chemical synthesis and biotransformation of UDCA derivatives shed light on their potential metabolic pathways and mechanisms of action (Yoshii et al., 1991).

Wissenschaftliche Forschungsanwendungen

1. Chemical Derivation and Crystal Structure

A study by Zhong et al. (2013) explored the chemical derivation of a compound similar to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester. The study provided insights into the crystal structure of this derivative, highlighting the significance of weak hydrogen bonds in its molecular configuration.

2. Synthesis Methods

Kuramoto et al. (1984) detailed a synthesis method for homoursodeoxycholic acid from ursodeoxycholic acid. This research contributes to understanding the synthetic pathways that could potentially be applied to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester.

3. Microbial Reduction Applications

A study by Oda et al. (2001) focused on the microbial reduction of a related compound, methyl 7-ketolithocholate, using human intestinal bacteria. This approach is significant for understanding how 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester might be transformed or synthesized using microbial techniques.

4. Analytical Methods in Pharmacokinetics

Nobilis et al. (2001) developed analytical methods for determining ursodeoxycholic acid in blood serum. This study is relevant for understanding how 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester might be analyzed in biological systems.

5. Physico-Chemical Properties and Biological Applications

A study by Roda et al. (1994) on the synthesis of new bile acids analogs, including derivatives of ursodeoxycholic acid, informs about the physico-chemical properties and potential biological applications of similar compounds, such as 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester.

6. Electrochemical Stereoselective Reduction

Shen et al. (2021) introduced a novel method for producing ursodeoxycholic acid through electrochemical stereoselective reduction. This method may have implications for the production of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester.

7. Anti-Angiogenic Activities

Suh et al. (1997) examined ursodeoxycholic acid and its derivatives for anti-angiogenic activities, a property that might also be relevant for the research applications of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBQFRZSVOFFB-HGDNJWNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)